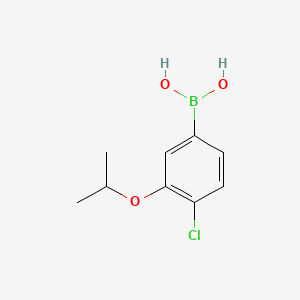

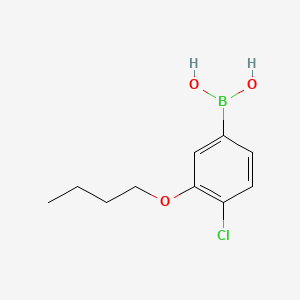

4-Chloro-3-isopropoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors . It is also used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones .

Synthesis Analysis

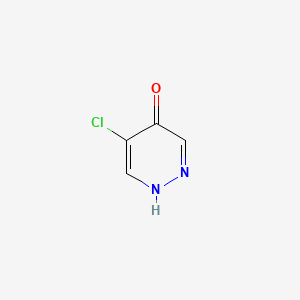

Boronic acids, including this compound, are considered relatively simple and well-known to prepare . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

The molecular formula of this compound is C9H12BClO3 . The InChIKey is PJBWTULFEPFOEB-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CC(=C(C=C1)OC©C)Cl)(O)O .Chemical Reactions Analysis

This compound is used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones . It is also used in Rhodium-catalyzed asymmetric arylation of alkenylheterocycles and Stereoselective and regioselective rhodium-catalyzed carbometalation of ynamides .Physical and Chemical Properties Analysis

The molecular weight of this compound is 214.45 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

One significant application of phenylboronic acids, including derivatives like 4-Chloro-3-isopropoxyphenylboronic acid, is in catalysis within organic synthesis. Arylboronic acids act as key intermediates in Suzuki–Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. This reaction is fundamental for constructing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials. For instance, nickel hydroxo complexes serve as intermediates in nickel-catalyzed Suzuki–Miyaura cross-coupling, highlighting the role of boronic acids in enhancing the efficiency of these catalytic processes (Christian, Müller, & Monfette, 2014).

Sensors and Detection Systems

Phenylboronic acids are also utilized in designing sensors and detection systems due to their ability to bind to diols in a pH-dependent manner. This property makes them suitable for detecting sugars and other biomolecules. For example, the fluorescence quenching of boronic acid derivatives has been studied, indicating their potential in creating sensitive and selective sensors for biological and environmental monitoring. The specific interactions of phenylboronic acids with diols underlie the mechanism of fluorescence quenching, which is crucial for designing effective sensing materials (Geethanjali, Nagaraja, & Melavanki, 2015).

Bioconjugation and Drug Delivery

In the realm of bioconjugation, phenylboronic acids provide a versatile platform for attaching biomolecules to various substrates. This application is particularly useful in drug delivery systems where the controlled release of drugs is essential. The rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions demonstrates the potential of boronic acids in bioorthogonal coupling reactions, enabling the conjugation of therapeutic agents to targeting molecules or carriers with high specificity and under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Environmental Remediation

A novel application area for phenylboronic acids is in environmental remediation, where they can be used to create materials for the adsorption and removal of pollutants. A study on a boron-adsorbing magnetic material with boronate affinity highlights the use of phenylboronic acids in addressing environmental challenges, such as boron pollution. This material demonstrates high adsorption capacity and can be easily recovered, showing promise for practical applications in water treatment and pollution control (Zhang, Li, Zhao, Li, Sun, Li, & Lu, 2021).

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-3-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making the compound a valuable tool in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, contribute to the success of the compound’s action . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .

: Selection of boron reagents for Suzuki–Miyaura coupling : 3-Chloro-4-isopropoxyphenylboronic acid - Ambeed

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Chloro-3-isopropoxyphenylboronic acid is used as a reactant in the preparation of alkyl and aryl quinones via silver nitrate-catalyzed coupling with quinones . It also participates in rhodium-catalyzed asymmetric arylation of alkenylheterocycles and stereoselective and regioselective rhodium-catalyzed carbometalation of ynamides

Cellular Effects

For instance, some boronic acids are used as inhibitors of serine protease and kinase enzymes, which play roles in the growth, progression, and metastasis of tumor cells .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid moiety of the compound is involved in transmetalation, a process where it is transferred from boron to palladium .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura coupling reaction .

Propiedades

IUPAC Name |

(4-chloro-3-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPHNQXYVBXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681671 |

Source

|

| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-35-6 |

Source

|

| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B594713.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)